rac-trans-Sertraline Hydrochloride

Analytical Reference Standards Pharmaceutical Impurity Profiling Regulatory Compliance

rac-trans-Sertraline HCl (CAS 79617-99-5) is the certified racemic trans-diastereomer mixture designated as Sertraline EP Impurity A and USP Related Compound A. This reference standard is structurally and pharmacologically distinct from the active (1S,4S)-sertraline enantiomer, rendering it essential for accurate impurity profiling in ANDA submissions and QC release testing per EP/USP monographs. Procure this fully characterized material to ensure chiral HPLC method compliance and system suitability.

Molecular Formula C17H16Cl3N
Molecular Weight 340.7 g/mol
CAS No. 79617-99-5
Cat. No. B1145126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-trans-Sertraline Hydrochloride
CAS79617-99-5
Synonyms(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride;  trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride;  rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth
Molecular FormulaC17H16Cl3N
Molecular Weight340.7 g/mol
Structural Identifiers
SMILESCN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H
InChIKeyVUWMBIAOLDXLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-trans-Sertraline Hydrochloride CAS 79617-99-5: Sertraline EP Impurity A and USP Related Compound A for Analytical Reference Standard Procurement


rac-trans-Sertraline Hydrochloride (CAS 79617-99-5) is the racemic mixture of the trans diastereomers of sertraline, specifically the (1R,4S)- and (1S,4R)-enantiomers [1]. It is structurally distinct from the clinically active (1S,4S)-sertraline hydrochloride, the selective serotonin reuptake inhibitor (SSRI) marketed as Zoloft™ [2]. The compound contains two chiral centers, giving rise to four possible stereoisomers; this specific racemic trans mixture arises as a process-related impurity during sertraline synthesis [1]. It is officially designated as Sertraline EP Impurity A and USP Related Compound A, and is supplied as a fully characterized reference standard for analytical applications .

Why rac-trans-Sertraline Hydrochloride Cannot Be Substituted with Generic Sertraline HCl in Analytical Workflows


Generic sertraline hydrochloride consists of the single, biologically active (1S,4S)-enantiomer [1]. In contrast, rac-trans-Sertraline Hydrochloride is a racemic mixture of the two trans-enantiomers, which exhibit markedly different stereochemical and pharmacological properties [2]. Direct substitution of generic sertraline for this compound in analytical method development, validation, or quality control (QC) workflows is impossible because the generic form lacks the trans-isomers that are the primary target for impurity profiling, chiral separation studies, and pharmacopoeial compliance testing. Using the incorrect stereoisomer would lead to inaccurate quantification of related substances, method failure, and potential regulatory non-compliance for Abbreviated New Drug Applications (ANDAs) or commercial production [3]. The compound's specific identity as a certified reference material, traceable to USP and EP primary standards, is essential for establishing system suitability and ensuring data integrity in chiral HPLC methods .

Quantitative Evidence for Selecting rac-trans-Sertraline Hydrochloride (CAS 79617-99-5) Over Other Sertraline Stereoisomers


Pharmacopoeial Identity: rac-trans-Sertraline HCl is Officially Designated as Sertraline EP Impurity A and USP Related Compound A

rac-trans-Sertraline Hydrochloride is formally recognized by the European Pharmacopoeia (EP) as 'Sertraline EP Impurity A' and by the United States Pharmacopeia (USP) as 'Sertraline USP Related Compound A' . This designation is a specific regulatory identifier that distinguishes it from all other sertraline stereoisomers and impurities. As a certified reference material, it is supplied with detailed characterization data compliant with ISO 17034 and ISO/IEC 17025 guidelines, and is traceable to USP primary standard 1612528 . No other sertraline-related compound, including the generic active pharmaceutical ingredient (API) or other stereoisomers like cis-(1S,4S)-sertraline, carries this exact regulatory identity for impurity testing.

Analytical Reference Standards Pharmaceutical Impurity Profiling Regulatory Compliance

Stereoselectivity in Chiral Separation: Trans-Sertraline Exhibits Higher Stereoselectivity than Cis-Sertraline with Cyclodextrin-Based Extractants

In stereoselective liquid-liquid extraction studies using analytical countercurrent chromatography, trans-sertraline (the racemic mixture comprising (1R,4S)- and (1S,4R)-enantiomers) demonstrated a stereoselectivity of 2.373 when hydroxypropyl-β-cyclodextrin was used as the stereoselective extractant [1]. Under identical conditions, cis-sertraline (the racemic mixture comprising (1S,4S)- and (1R,4R)-enantiomers) exhibited a lower stereoselectivity of 1.404. When methyl-β-cyclodextrin was employed as the extractant, a stereoselectivity of 1.685 was achieved specifically for trans-sertraline, enabling successful separation of the (1S,4R) and (1R,4S) enantiomers [1].

Chiral Chromatography Analytical Method Development Countercurrent Chromatography

Reduced SERT Binding Affinity: Trans-Sertraline Exhibits ~17-fold Lower Affinity than the Active Cis-Enantiomer

rac-trans-Sertraline demonstrates a serotonin transporter (SERT) binding affinity (Kᵢ) of approximately 3.3 nM [1]. In contrast, the active cis-(1S,4S)-enantiomer—the active pharmaceutical ingredient in Zoloft™—exhibits a substantially higher binding affinity with a reported Kᵢ of 0.19 nM . This represents an approximately 17.4-fold difference in potency at the primary therapeutic target. The reduced affinity of the trans-isomer confirms its classification as a pharmacologically distinct impurity rather than a therapeutically equivalent alternative.

Receptor Pharmacology In Vitro Binding Assays SSRI Mechanism of Action

Role in Synthetic Process Control: Optimizing cis/trans Ratios in Sertraline Manufacture

The presence of trans-sertraline as a byproduct in sertraline synthesis is well-documented in patents describing manufacturing processes [1]. Patent literature explicitly describes the conversion of undesired trans-isomeric sertraline back to the desired cis-isomer to improve process yield and purity [2]. Efficient and cost-effective purification of sertraline racemate requires a high cis/trans ratio, with target specifications ranging from 8:1 to 12:1 [3]. rac-trans-Sertraline Hydrochloride serves as the critical reference standard for quantifying the trans-isomer impurity in these synthetic reaction mixtures, enabling process chemists to monitor and optimize reaction conditions to achieve target cis/trans ratios. Without this specific reference standard, accurate quantification of the trans-isomer impurity—and thus effective process control—is not possible.

Process Chemistry Stereoselective Synthesis API Manufacturing

Recommended Research and Industrial Applications for rac-trans-Sertraline Hydrochloride (CAS 79617-99-5)


Pharmacopoeial Impurity Profiling and Regulatory QC Testing

Use as a certified reference standard for identification, quantification, and system suitability testing in HPLC and LC-MS methods for sertraline drug substances and formulations, as mandated by EP and USP monographs for Sertraline Hydrochloride . Essential for ANDA submissions, stability studies, and commercial batch release testing where accurate quantification of the trans-isomer impurity is a critical quality attribute [3].

Chiral Method Development and Validation

Employ as a key analyte in the development and validation of chiral HPLC and countercurrent chromatography methods for separating sertraline stereoisomers . The compound's distinct stereoselectivity profile with cyclodextrin-based chiral selectors (e.g., stereoselectivity α = 2.373 with hydroxypropyl-β-cyclodextrin) provides a quantitative benchmark for optimizing mobile phase composition and evaluating column performance [3].

In Vitro Pharmacology and Off-Target Screening

Utilize as a reference compound in radioligand binding assays to validate SERT assay specificity and as a negative control in studies investigating the pharmacological activity of novel serotonin reuptake inhibitors. The ~17-fold lower SERT binding affinity (Kᵢ ≈ 3.3 nM) compared to active cis-sertraline (Kᵢ = 0.19 nM) allows researchers to differentiate between target-specific and off-target effects .

Synthetic Process Optimization and In-Process Control

Deploy as a quantitative reference standard for monitoring trans-isomer levels during sertraline API synthesis. Accurate quantification enables process chemists to optimize hydrogenation conditions (e.g., catalyst selection, temperature, pressure) to achieve target cis/trans ratios of 8:1 to 12:1, thereby improving overall process yield and reducing purification costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-trans-Sertraline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.